Butyrylcholinesterase Inhibition: Benzofuran-2-carboxamide Derivatives Achieve Sub-Micromolar IC50 vs. Clinical Reference Donepezil
Benzofuran-2-carboxamide-N-benzyl pyridinium halide derivatives exhibit potent butyrylcholinesterase (BuChE) inhibition with IC50 values ranging from 0.054 µM to 2.7 µM across the synthesized series. Two derivatives (6h and 6k) additionally demonstrate Aβ self-aggregation inhibition of 33.1% and 46.4% at 100 µM concentration [1]. In contrast, the clinical reference acetylcholinesterase inhibitor donepezil (a piperidine-based structure lacking the benzofuran pharmacophore) exhibits BuChE IC50 values typically >1-10 µM depending on assay conditions, with the most potent benzofuran-2-carboxamide derivative (IC50 = 0.054 µM) representing an approximate 20- to 200-fold potency advantage for BuChE inhibition.
| Evidence Dimension | Butyrylcholinesterase (BuChE) inhibitory potency |
|---|---|
| Target Compound Data | IC50 range: 0.054 µM to 2.7 µM (most potent derivative) |
| Comparator Or Baseline | Donepezil (clinical AChE inhibitor): BuChE IC50 >1-10 µM |
| Quantified Difference | ~20- to 200-fold lower IC50 (more potent BuChE inhibition) |
| Conditions | In vitro enzymatic assay; benzofuran-2-carboxamide-N-benzyl pyridinium halide derivatives (6a-o) |
Why This Matters
Superior BuChE inhibitory potency enables differentiation in Alzheimer's disease research where dual AChE/BuChE inhibition or Aβ anti-aggregation is therapeutically desirable.
- [1] Abedinifar, F., et al. (2018). Synthesis and cholinesterase inhibitory activity of new 2-benzofuran carboxamide-benzylpyridinum salts. Bioorganic Chemistry, 80, 180-188. View Source
